molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No. B1271370
M. Wt: 218.24 g/mol
InChI Key: WDUVQRMZWGBWJS-UHFFFAOYSA-N
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Description

The compound 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a derivative within the class of triazoloquinoxalines, which are of significant interest due to their biological activities, particularly as adenosine receptor antagonists. These compounds have been studied for their potential in modulating various physiological processes through their interaction with adenosine receptors .

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves various strategies. For instance, the compound 4-amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one was synthesized and tested for its binding activities at adenosine receptor subtypes. Different substituents on the phenyl ring and the amino group were explored to yield selective antagonists for specific adenosine receptor subtypes . Another related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was synthesized through the reaction of an amino benzyl hydrazino triazinone with carbon disulfide in a water/pyridine mixture or by reacting a mercapto triazinone with benzyl bromide in methanolic ammonia water .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their tricyclic core, which is crucial for their biological activity. The molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined through crystallography, revealing a monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which may contribute to its stability and biological activity .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinoxalines is influenced by the presence of various functional groups that can participate in reactions. For example, the mercapto group in the title compound of the second study can react with benzyl bromide, indicating its nucleophilic character. The presence of amino and mercapto groups also suggests potential for further derivatization and the formation of hydrogen bonds, which are important for receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The density and crystallographic parameters of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were reported, providing insights into the compound's solid-state characteristics. The intermolecular interactions observed in the crystal structure are likely to affect the solubility, stability, and overall physicochemical profile of the compound . The characterization of the new compounds synthesized in the third study was performed using elemental analyses and various spectroscopic techniques, which are essential for confirming the identity and purity of these molecules .

Scientific Research Applications

Antibacterial and Antifungal Properties

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one and its derivatives exhibit significant antibacterial and antifungal activities. Research has demonstrated the effectiveness of these compounds against various pathogenic strains. For instance, Panwar and Singh (2011) synthesized 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines, showing potent antifungal and antibacterial properties (Panwar & Singh, 2011). Similarly, derivatives like 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines have been found to possess strong antibacterial activity, as reported by Badran, Abouzid, and Hussein (2003) (Badran, Abouzid, & Hussein, 2003).

Excitatory Amino Acid Pharmacology

This compound has been explored in the development of excitatory amino acid antagonists. McQuaid et al. (1992) synthesized a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, finding that they demonstrated significant affinity for the AMPA receptor and the glycine site on the NMDA receptor complex. This suggests potential applications in neurological and psychiatric disorders (McQuaid et al., 1992).

Potential in Antidepressant Therapy

The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class has shown promise as rapid-acting antidepressant agents. Sarges et al. (1990) found that many compounds in this class exhibited strong binding to adenosine A1 and A2 receptors, indicating potential use in novel and rapid-acting antidepressant therapies (Sarges et al., 1990).

Anticancer and Apoptotic Activity

Certain derivatives of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one have shown anticancer and apoptotic activities. Alsaif et al. (2021) synthesized and tested derivatives against tumor cell lines, with compounds displaying significant VEGFR-2 inhibitory activities, which is crucial in anticancer strategies (Alsaif et al., 2021).

Membranotropic Properties

Novel compounds containing triazole and quinoxaline moieties have been synthesized and characterized for their interaction with lipid bilayers. Mirgorodskaya et al. (2017) showed that these compounds have increased membranotropic properties, which can be important in drug delivery and membrane biology studies (Mirgorodskaya et al., 2017).

properties

IUPAC Name

1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVQRMZWGBWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368804
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

CAS RN

540760-27-8
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
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Citations

For This Compound
7
Citations
A Bayoumi, A Ghiaty, A El-Morsy, H Abul-Khair… - Bulletin of Faculty of …, 2012 - Elsevier
This study involves the synthesis and anticonvulsant evaluation of 1-ethyl-3-hydrazinylquinoxalin-2-1H-one (8), and many other newly synthesized compounds (9–14). The structure of …
Number of citations: 22 www.sciencedirect.com
H Abul‐Khair, S Elmeligie, A Bayoumi… - Journal of …, 2013 - Wiley Online Library
This study involves the synthesis and anticonvulsant evaluation of 1‐ethyl‐3‐hydrazinylquinoxaline‐2‐(1H)‐one (8), its chemical confirmations 9 and 10 and certain (1,2,4) triazolo(4,3‐…
Number of citations: 33 onlinelibrary.wiley.com
G Dasari, S Bandari, S Kumar Nukala… - …, 2022 - Wiley Online Library
New quinoxaline‐sulfonyl‐1,2,4‐triazole hybrids were synthesized (5 a–n) via systematic step‐wise sequence. Later, the in vitro cytotoxicity screening of all these compounds revealed …
A Bayoumi, A Ghiaty, A El-Morsy, H Abul-Khair… - academia.edu
This study involves the synthesis 1-ethyl-3-hydrazinylquinoxaline-2-(1H)-one (8), several novel thiosemicarbazides (9-10), Semicarbazide (11), and (1, 2, 4) triazolo (4, 3-a) quinoxalin-…
Number of citations: 2 www.academia.edu
HS Abulkhair, S Elmeligie, A Ghiaty… - Archiv der …, 2021 - Wiley Online Library
The lack of effective therapies for epileptic patients and the potentially harmful consequences of untreated seizure incidents have made epileptic disorders in humans a major health …
Number of citations: 23 onlinelibrary.wiley.com
MMS Al Ward, AE Abdallah, MF Zayed… - Journal of Molecular …, 2023 - Elsevier
It is evident that cancer is a serious disease with a growing incidence and high mortality rate. Based on the CRBN binding properties of glutarimide moiety of thalidomide molecule, and …
Number of citations: 0 www.sciencedirect.com
EM Abbass, AK Khalil, MM Mohamed, IH Eissa… - Bioorganic …, 2020 - Elsevier
As an extension for our earlier effort in the field of discovery of anticancer agents acting on DNA and Topo II, eighteen quinoxaline derivatives were designed and synthesized. Such …
Number of citations: 49 www.sciencedirect.com

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